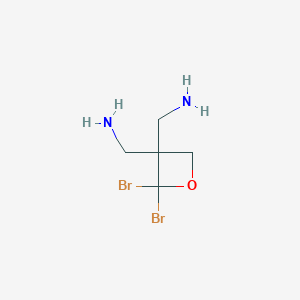
3,3-Oxetanedimethanaminedibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Oxetanedimethanaminedibromide, with the chemical formula C5H10Br2N2O, is a compound that contains both bromine atoms and a heterocyclic oxetane ring. It is also known by its CAS number: 93169-36-9 . The compound’s molecular weight is approximately 273.95 g/mol.
Méthodes De Préparation
Synthetic Routes:
There are several synthetic routes to prepare 3,3-oxetanedimethanaminedibromide. One common method involves the reaction of an appropriate amine with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of an oxetane ring, resulting in the desired compound.
Reaction Conditions:
The reaction typically occurs under acidic conditions, with hydrobromic acid acting as the brominating agent. The exact conditions (temperature, solvent, etc.) may vary depending on the specific synthetic route used.
Industrial Production:
While information on large-scale industrial production methods is limited, the compound can be synthesized in the laboratory using the methods described above.
Analyse Des Réactions Chimiques
3,3-Oxetanedimethanaminedibromide can undergo various chemical reactions:
Bromination: As the name suggests, it readily undergoes bromination reactions due to the presence of two bromine atoms. Bromine can add across the double bond in the oxetane ring.
Substitution Reactions: The compound’s bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to different products.
Common reagents include hydrobromic acid, Lewis acids, and nucleophiles.
Applications De Recherche Scientifique
3,3-Oxetanedimethanaminedibromide finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to modify biomolecules or study their reactivity.
Medicine: Its derivatives may have potential pharmaceutical applications.
Industry: Although not widely used industrially, it may find applications in specialty chemicals.
Mécanisme D'action
The exact mechanism by which 3,3-oxetanedimethanaminedibromide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
While 3,3-oxetanedimethanaminedibromide is relatively unique due to its oxetane ring and bromine atoms, similar compounds include other oxetanes, brominated derivatives, and heterocyclic molecules.
Propriétés
Formule moléculaire |
C5H10Br2N2O |
|---|---|
Poids moléculaire |
273.95 g/mol |
Nom IUPAC |
[3-(aminomethyl)-2,2-dibromooxetan-3-yl]methanamine |
InChI |
InChI=1S/C5H10Br2N2O/c6-5(7)4(1-8,2-9)3-10-5/h1-3,8-9H2 |
Clé InChI |
LVKKSXMPNIZEBB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(O1)(Br)Br)(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



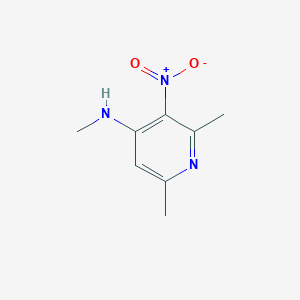
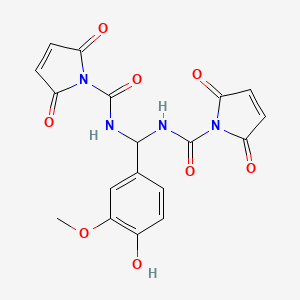
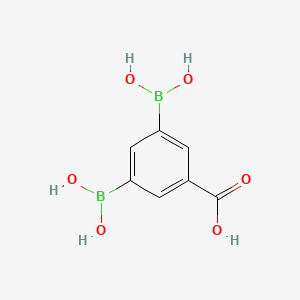
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)


![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
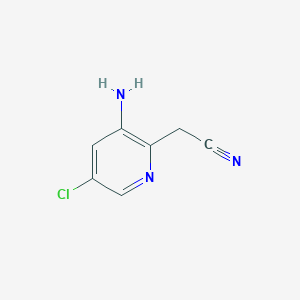
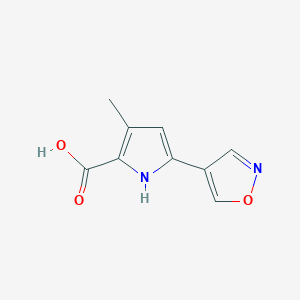
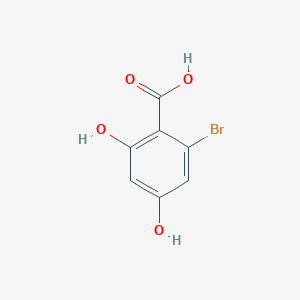


![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
